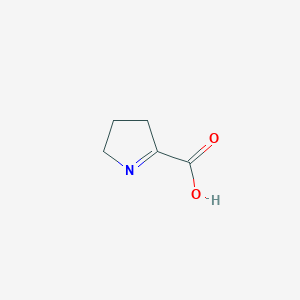

3,4-Dihydro-2H-pyrrole-5-carboxylic acid

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

The primary target of 3,4-Dihydro-2H-pyrrole-5-carboxylic acid, also known as 1-Pyrroline-2-carboxylic acid, is the enzyme pyrroline-5-carboxylate reductase (PYCR) . This enzyme plays a crucial role in the biosynthesis and degradation of proline and arginine .

Mode of Action

1-Pyrroline-2-carboxylic acid interacts with its target, PYCR, by serving as a substrate for the enzyme . The enzyme PYCR catalyzes the conversion of 1-Pyrroline-2-carboxylic acid into proline . This interaction results in the production of proline, an amino acid that plays a vital role in protein synthesis and structure.

Biochemical Pathways

1-Pyrroline-2-carboxylic acid is involved in the proline metabolic pathway . In prokaryotic proline biosynthesis, glutamate-5-semialdhyde (GSA) is synthesized from γ-glutamyl phosphate by the enzyme γ-glutamyl phosphate reductase . In most eukaryotes, GSA is synthesized from the amino acid glutamate by the bifunctional enzyme 1-pyrroline-5-carboxylate synthase (P5CS) . The enzyme PYCR then converts 1-Pyrroline-2-carboxylic acid into proline . In proline degradation, the enzyme proline dehydrogenase produces 1-Pyrroline-2-carboxylic acid from proline .

Pharmacokinetics

It is known that the compound is a white crystalline solid and has poor solubility in water but can dissolve in alcohol .

Result of Action

The conversion of 1-Pyrroline-2-carboxylic acid into proline by PYCR results in the production of proline, an amino acid that is essential for protein synthesis and structure . This process is crucial for the growth and survival of cells.

Action Environment

Environmental factors such as soil moisture can influence the biosynthesis of 1-Pyrroline-2-carboxylic acid . For instance, low soil moisture content has been found to enhance the biosynthesis of 1-Pyrroline-2-carboxylic acid in fragrant

Analyse Biochimique

Biochemical Properties

1-Pyrroline-2-carboxylic acid is involved in several biochemical reactions, primarily related to the metabolism of proline. It is produced from the oxidation of proline by the enzyme proline dehydrogenase and can be further converted to glutamate by the enzyme pyrroline-5-carboxylate dehydrogenase . This compound interacts with various enzymes, including pyrroline-5-carboxylate reductase, which reduces it back to proline, and ornithine aminotransferase, which converts it to ornithine . These interactions are essential for the regulation of amino acid levels and the maintenance of cellular redox balance.

Cellular Effects

1-Pyrroline-2-carboxylic acid influences several cellular processes. It plays a role in cell signaling pathways, particularly those related to oxidative stress and apoptosis . By modulating the levels of proline and glutamate, it affects cellular metabolism and energy production. Additionally, 1-pyrroline-2-carboxylic acid has been shown to impact gene expression, particularly genes involved in stress responses and metabolic pathways . These effects highlight its importance in maintaining cellular function and responding to environmental changes.

Molecular Mechanism

At the molecular level, 1-pyrroline-2-carboxylic acid exerts its effects through various mechanisms. It binds to and modulates the activity of enzymes involved in proline and glutamate metabolism . This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and cellular context. Additionally, 1-pyrroline-2-carboxylic acid influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for its role in cellular homeostasis and stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-pyrroline-2-carboxylic acid can change over time. This compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 1-pyrroline-2-carboxylic acid can lead to changes in cellular function, including alterations in metabolic pathways and stress responses . These temporal effects are important for understanding the long-term impact of this compound on cellular health.

Dosage Effects in Animal Models

The effects of 1-pyrroline-2-carboxylic acid vary with different dosages in animal models. At low doses, it can enhance cellular metabolism and stress responses, while at high doses, it may cause toxicity and adverse effects . Studies have shown that there is a threshold effect, where the beneficial effects are observed up to a certain dosage, beyond which the compound becomes harmful . These findings are crucial for determining the safe and effective use of 1-pyrroline-2-carboxylic acid in therapeutic applications.

Metabolic Pathways

1-Pyrroline-2-carboxylic acid is involved in several metabolic pathways, including the proline and ornithine cycles . It is produced from proline by proline dehydrogenase and can be converted to glutamate by pyrroline-5-carboxylate dehydrogenase . Additionally, it can be converted to ornithine by ornithine aminotransferase . These metabolic pathways are essential for the regulation of amino acid levels and the maintenance of cellular homeostasis.

Transport and Distribution

Within cells, 1-pyrroline-2-carboxylic acid is transported and distributed by various transporters and binding proteins . It can be transported across cellular membranes by specific amino acid transporters and can bind to proteins that facilitate its distribution within the cell . These transport and distribution mechanisms are crucial for ensuring that 1-pyrroline-2-carboxylic acid reaches its target sites and exerts its effects.

Subcellular Localization

1-Pyrroline-2-carboxylic acid is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by its localization, as different compartments have distinct metabolic environments . Additionally, post-translational modifications and targeting signals can direct 1-pyrroline-2-carboxylic acid to specific organelles, where it can participate in localized metabolic processes . These subcellular localization mechanisms are essential for the precise regulation of its activity and function.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du 5-Carboxylate de 3,4-Dihydro-2h-Pyrrolium implique généralement la cyclisation de dérivés de glutamate. Une méthode courante est la réduction du phosphate de γ-glutamyle en glutamate-5-semialdéhyde, qui se cyclise spontanément pour former le composé .

Méthodes de Production Industrielle : La production industrielle utilise souvent des procédés enzymatiques en raison de leur spécificité et de leur efficacité. L'enzyme 1-pyrroline-5-carboxylate synthase catalyse la conversion du glutamate en 5-Carboxylate de 3,4-Dihydro-2h-Pyrrolium en une seule étape, ce qui en fait une méthode préférée pour la production à grande échelle .

Analyse Des Réactions Chimiques

Types de Réactions : Le 5-Carboxylate de 3,4-Dihydro-2h-Pyrrolium subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former du glutamate.

Réduction : Il peut être réduit en proline.

Substitution : Il peut participer à des réactions de substitution nucléophile en raison de la présence du groupe imino.

Réactifs et Conditions Communes :

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.

Substitution : Des nucléophiles tels que les amines et les thiols peuvent réagir avec le groupe imino dans des conditions douces.

Produits Principaux :

Oxydation : Glutamate.

Réduction : Proline.

Substitution : Divers dérivés pyrroline substitués en fonction du nucléophile utilisé.

4. Applications de la Recherche Scientifique

Le 5-Carboxylate de 3,4-Dihydro-2h-Pyrrolium a des applications diverses dans plusieurs domaines :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.

Biologie : Joue un rôle crucial dans les voies métaboliques de la proline et de l'arginine.

Médecine : En cours d'étude pour son potentiel dans le traitement des troubles métaboliques liés au métabolisme de la proline et de l'arginine.

Industrie : Utilisé dans la production de peptides et de protéines riches en proline.

5. Mécanisme d'Action

Le composé exerce ses effets principalement par son rôle dans les voies métaboliques. Il agit comme un intermédiaire dans la conversion du glutamate en proline et vice versa. Les enzymes impliquées dans ces voies incluent la 1-pyrroline-5-carboxylate synthase et la proline déshydrogénase, qui facilitent l'interconversion de ces composés .

Composés Similaires :

Proline : Un produit direct de la réduction du 5-Carboxylate de 3,4-Dihydro-2h-Pyrrolium.

Glutamate : Formé par l'oxydation du composé.

1-Pyrroline-3-hydroxy-5-carboxylate : Un autre acide imino cyclique aux propriétés similaires.

Unicité : Le 5-Carboxylate de 3,4-Dihydro-2h-Pyrrolium est unique en raison de son double rôle dans la biosynthèse et la dégradation de la proline et de l'arginine. Cette double fonctionnalité en fait un intermédiaire essentiel dans ces voies métaboliques, le distinguant des autres composés similaires .

Applications De Recherche Scientifique

3,4-Dihydro-2h-Pyrrolium-5-Carboxylate has diverse applications across multiple fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Plays a crucial role in the metabolic pathways of proline and arginine.

Medicine: Investigated for its potential in treating metabolic disorders related to proline and arginine metabolism.

Industry: Utilized in the production of proline-rich peptides and proteins.

Comparaison Avec Des Composés Similaires

Proline: A direct product of the reduction of 3,4-Dihydro-2h-Pyrrolium-5-Carboxylate.

Glutamate: Formed through the oxidation of the compound.

1-Pyrroline-3-hydroxy-5-carboxylate: Another cyclic imino acid with similar properties.

Uniqueness: 3,4-Dihydro-2h-Pyrrolium-5-Carboxylate is unique due to its dual role in both the biosynthesis and degradation of proline and arginine. This dual functionality makes it a critical intermediate in these metabolic pathways, distinguishing it from other similar compounds .

Activité Biologique

3,4-Dihydro-2H-pyrrole-5-carboxylic acid (also known as 1-pyrroline-2-carboxylic acid) is a heterocyclic organic compound that plays a significant role in various biological processes. Its involvement in metabolic pathways, particularly those related to proline and arginine, has garnered attention for potential therapeutic applications. This article presents a detailed overview of its biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

- Molecular Formula : C₅H₇NO₂

- Molecular Weight : 113.11 g/mol

- Appearance : White crystalline solid

The primary mechanism of action of this compound involves its role as a substrate for the enzyme pyrroline-5-carboxylate reductase (PYCR) . This enzyme catalyzes the conversion of 1-pyrroline-2-carboxylic acid into proline, an essential amino acid crucial for protein synthesis and cellular functions.

Biochemical Pathways

-

Proline Metabolic Pathway :

- This compound is integral to the conversion of glutamate to proline via several enzymatic reactions.

- It is produced from proline by the enzyme proline dehydrogenase and can be further metabolized to glutamate by pyrroline-5-carboxylate dehydrogenase.

-

Cellular Effects :

- The compound influences cell signaling pathways related to oxidative stress and apoptosis.

- It modulates the activity of various enzymes involved in amino acid metabolism, impacting cellular metabolism and stress responses.

Pharmacological Applications

Research indicates that this compound has potential therapeutic applications:

- Metabolic Disorders : Investigated for its role in treating conditions related to proline and arginine metabolism.

- Antioxidant Properties : Its involvement in oxidative stress pathways suggests potential antioxidant effects, which could be beneficial in various diseases characterized by oxidative damage .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Interaction | Acts as a substrate for PYCR, facilitating proline synthesis | |

| Metabolic Role | Key intermediate in proline and arginine metabolism | |

| Oxidative Stress | Modulates cellular responses to oxidative stress | |

| Potential Therapeutics | Investigated for treating metabolic disorders linked to amino acid metabolism |

Case Study: Effects on Cellular Metabolism

In laboratory studies, varying doses of this compound were administered to animal models to assess its effects on cellular metabolism. Low doses enhanced metabolic activity and stress response pathways, while higher doses exhibited toxicity, indicating a dose-dependent response .

Propriétés

IUPAC Name |

3,4-dihydro-2H-pyrrole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTAIKJZSXNELN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175653 | |

| Record name | 3,4-Dihydro-2H-pyrrole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Pyrroline-2-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2139-03-9 | |

| Record name | 1-Pyrroline-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2139-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-2H-pyrrole-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002139039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-2H-pyrrole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydro-2H-pyrrole-5-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/497H5RPL8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Pyrroline-2-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1-pyrroline-2-carboxylic acid (PCA) in biological systems?

A1: PCA is a cyclic imino acid that acts as a substrate for the enzyme glutamate dehydrogenase. This enzyme catalyzes the reversible reduction of PCA to the amino acid proline using NADPH as a cofactor [, ]. This reaction serves as a model for the redox step in the glutamate dehydrogenase-catalyzed reductive amination of α-ketoglutarate, a key metabolic reaction [].

Q2: What is known about the mechanism of PCA reduction by glutamate dehydrogenase?

A2: Research suggests that the N-protonated form of PCA is the active substrate for reduction by the glutamate dehydrogenase-NADPH complex []. This reduction is facilitated by a group with a pKa of 8.6 within the enzyme-NADPH complex []. The reaction proceeds through a transition state with solvation properties resembling the reactants, despite complete hydride transfer from NADPH [].

Q3: How does the structure of PCA influence its reactivity with glutamate dehydrogenase?

A3: The presence of the iminium ion (C=N+) in PCA's cyclic structure is crucial for its interaction with glutamate dehydrogenase. Studies indicate that the enzyme catalyzes the reduction of PCA to proline significantly faster than the uncatalyzed reaction, primarily due to a more favorable entropy of activation [].

Q4: Are there alternative synthetic routes to produce 1-pyrroline-2-carboxylic acid derivatives?

A4: Yes, research has explored various synthetic pathways for PCA derivatives. One efficient method involves a combination of Michael and Wittig condensation reactions using 5(4H)-oxazolones as starting materials []. Another approach utilizes 1-pyrroline-2-carboxylic acid derivatives as precursors and introduces substituents at the C-3 position through reactions with reagents like N-chlorosuccinimide, lead(IV) acetate, and azodicarboxylates [].

Q5: What is the significance of studying the cis- and trans- isomers of C-3 substituted proline compounds derived from PCA?

A5: The synthesis and study of both cis- and trans- isomers of C-3 substituted proline compounds derived from PCA provides valuable insights into stereochemical effects on biological activity []. Understanding these structural variations is crucial for developing compounds with specific biological targets and pharmacological properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.